

Benchmarking the safety profile of (Z)-ONO 1301 against other prostacyclin analogs

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Compound of Interest

Compound Name: (Z)-ONO 1301

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A Comparative Safety Profile of (Z)-ONO-1301 and Other Prostacyclin Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and pharmacological profiles of (Z)-ONO-1301, a novel long-acting prostacyclin (PGI₂) agonist with thromboxane A₂ synthase inhibitory activity, against other established prostacyclin analogs, including treprostinil, iloprost, beraprost, and the selective IP receptor agonist, selexipag. The information presented is based on available preclinical and clinical data to assist in the evaluation of their relative safety profiles.

Executive Summary

Prostacyclin analogs are a cornerstone in the management of pulmonary arterial hypertension (PAH), primarily through their vasodilatory and anti-platelet effects mediated by the prostacyclin (IP) receptor. However, their clinical utility can be limited by adverse effects stemming from their mechanism of action and, in some cases, off-target receptor interactions. (Z)-ONO-1301 presents a unique profile by combining IP receptor agonism with inhibition of thromboxane A2 synthase, which may offer a distinct safety and efficacy balance. This guide benchmarks its safety profile against other widely used prostacyclin analogs by comparing their receptor binding affinities, potency in functional assays, effects on platelet aggregation, and reported clinical adverse events.



Pharmacological Profile: Receptor Selectivity and Potency

The safety and efficacy of prostacyclin analogs are intrinsically linked to their interaction with the IP receptor and other prostanoid receptors (e.g., EP, DP, TP). Off-target binding can contribute to a wider range of side effects.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Prostacyclin Analogs



Receptor	Treprostinil[lloprost[1]	Beraprost	Selexipag (Active Metabolite ACT- 333679)	(Z)-ONO- 1301
IP	32	3.9	Potent Agonist[2][3]	High Selectivity	Primary Agonist
EP ₁	Low Affinity	1.1	-	-	-
EP ₂	3.6	Very Low Affinity	-	-	-
EP₃	Very Low Affinity	Low Affinity	-	-	-
EP ₄	Low Affinity	Low Affinity	Binds to EP ₄	-	-
DP ₁	4.4	Very Low Affinity	-	-	-
FP	Very Low Affinity	Low Affinity	-	-	-
TP	Very Low Affinity	Very Low Affinity	-	-	-
Data for (Z)-ONO-1301 and a complete profile for Beraprost were not available in the public domain.					



Table 2: Comparative Functional Potency (EC₅₀/IC₅₀, nM) of Prostacyclin Analogs



Assay	Treprostinil	lloprost	Beraprost (esuberapro st)	Selexipag (Active Metabolite ACT- 333679)	(Z)-ONO- 1301
cAMP Elevation (IP Receptor)	1.9	0.37	0.4	Partial Agonist (Emax 56%)	Induces cAMP elevation
Cellular Relaxation (PASMC)	-	-	-	4.3	-
Inhibition of Cell Proliferation (PASMC)	-	-	3	4.0	Reduces proliferation
Inhibition of Collagen- Induced Platelet Aggregation	-	-	-	-	460
Inhibition of ADP-Induced Platelet Aggregation	Decreased reactivity	Potent inhibitor	-	-	-
PASMC: Pulmonary Arterial Smooth Muscle Cells. Data presented are from various sources and may not be					



directly comparable

due to

different

experimental

conditions.

Impact on Platelet Aggregation

A key therapeutic effect of prostacyclin analogs is the inhibition of platelet aggregation. However, this can also increase the risk of bleeding. (Z)-ONO-1301's dual mechanism may offer a nuanced effect on hemostasis.

Table 3: Comparative Inhibitory Effects on Platelet

Aggregation

Prostacyclin Analog	Agonist	IC50 (nM)	Species
(Z)-ONO-1301	Collagen	460	-
lloprost	ADP	Potent inhibitor (90% inhibition at 10 nM)	Human
Treprostinil	ADP, AA	Decreased platelet reactivity	Human
Beraprost	ADP	-	Human
Selexipag (Active Metabolite ACT- 333679)	-	IC50 = 210 nM (in vitro)	Human
Direct comparative studies under identical conditions are limited.			

Clinical Safety Profile: Common Adverse Events





The following table summarizes the most frequently reported adverse events from clinical trials of various prostacyclin analogs. These are often related to their vasodilatory properties.

Table 4: Common Adverse Events of Prostacyclin Analogs in Clinical Trials



Adverse Event	(Z)-ONO- 1301	Treprostinil	lloprost	Beraprost	Selexipag
Headache	1	/	✓ (16.4%)	✓	✓
Diarrhea	1	/	-	/	1
Nausea/Vomi ting	-	/	-	✓	/
Jaw Pain	-	/	-	-	1
Flushing/Red dening of face	-	1	✓ (12.4%)	/	/
Cough	-	/	✓ (17%)	-	-
Pain in extremity/My algia	-	1	-	-	✓
Throat Irritation	-	/	-	-	-
Dizziness	-	1	-	1	-
Infusion/Inject ion site pain	N/A	✓ (subcutaneou s)	N/A	N/A	N/A

Checkmarks

 (\checkmark) indicate

commonly

reported

adverse

events.

Percentages

are provided

where

available

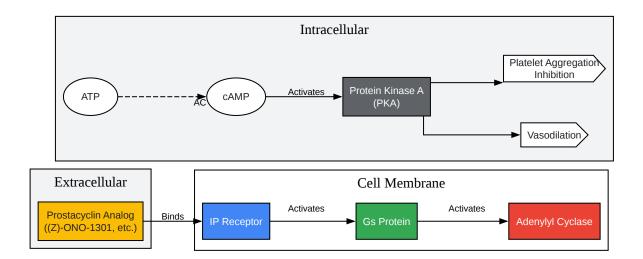


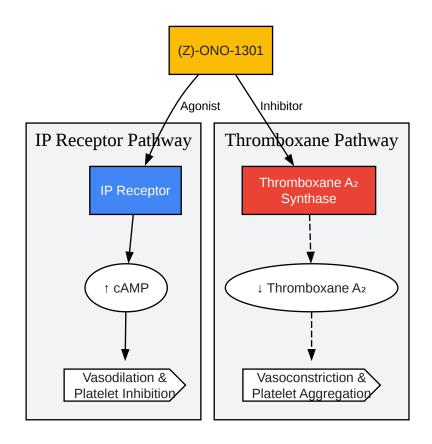
from metaanalyses.

Signaling Pathways and Experimental Workflows Prostacyclin (IP) Receptor Signaling Pathway

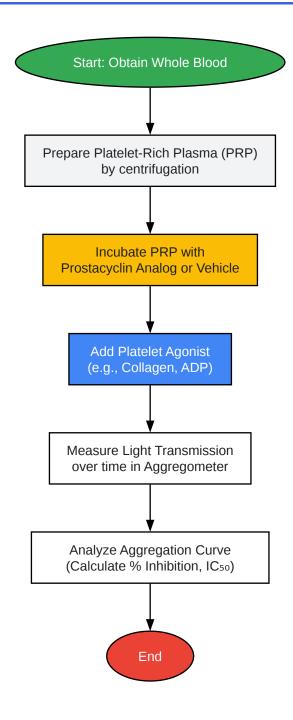
Prostacyclin analogs primarily exert their effects by binding to the IP receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), which in turn mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.











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